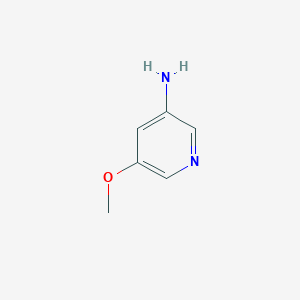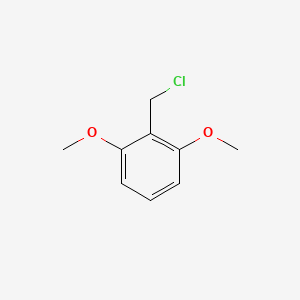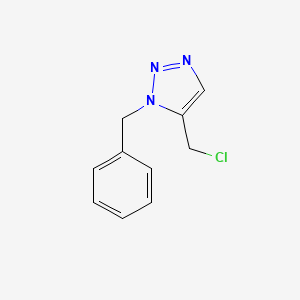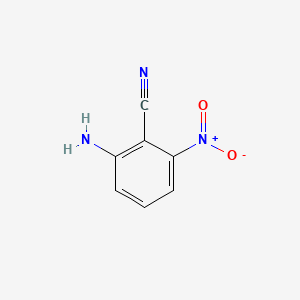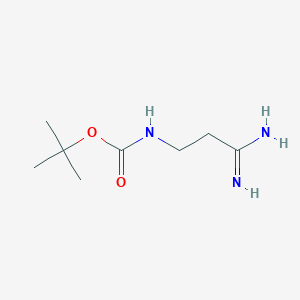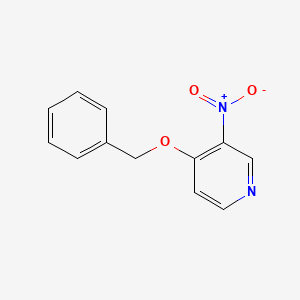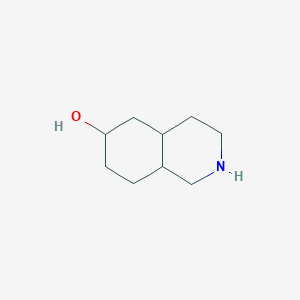
十氢异喹啉-6-醇
描述
Decahydroisoquinolin-6-ol is a chemical compound with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol . It is a derivative of isoquinoline, a bicyclic compound containing a benzene ring fused to a pyridine ring. Decahydroisoquinolin-6-ol is characterized by its unique structure, which includes a hydroxyl group (-OH) attached to the sixth carbon of the decahydroisoquinoline ring system .
科学研究应用
Decahydroisoquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Decahydroisoquinolin-6-ol derivatives are investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: The compound is used in the synthesis of dyes, catalysts, and other industrial chemicals
作用机制
Target of Action
The specific targets of Decahydroisoquinolin-6-ol are currently unknown. It belongs to the class of organic compounds known as isoquinolines and derivatives . These compounds are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Biochemical Pathways
Isoquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Pharmacokinetics
Its molecular weight is 155.24, and it has a density of 1.0±0.1 g/cm3 . The compound has a boiling point of 264.5±40.0 °C at 760 mmHg . These physical and chemical properties may influence its bioavailability, but specific pharmacokinetic studies are needed to confirm this.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decahydroisoquinolin-6-ol can be achieved through various methods. One common approach involves the reduction of isoquinoline derivatives. For instance, the hydrogenation of isoquinoline in the presence of a catalyst such as palladium on carbon (Pd/C) can yield decahydroisoquinoline, which can then be hydroxylated to form decahydroisoquinolin-6-ol .
Another method involves the cyclization of appropriate precursors. For example, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, can be used to synthesize tetrahydroisoquinoline derivatives. Subsequent reduction and hydroxylation steps can lead to the formation of decahydroisoquinolin-6-ol .
Industrial Production Methods
Industrial production of decahydroisoquinolin-6-ol typically involves large-scale hydrogenation processes. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the desired product. Catalysts such as Raney nickel or platinum can be employed to facilitate the hydrogenation process .
化学反应分析
Types of Reactions
Decahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd/C) is commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
相似化合物的比较
Decahydroisoquinolin-6-ol can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the hydroxyl group and is less saturated.
Tetrahydroisoquinoline: A partially saturated derivative with different chemical properties.
Quinoline: A related bicyclic compound with a nitrogen atom in a different position.
The uniqueness of decahydroisoquinolin-6-ol lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h7-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDWQGDFFZCQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482985 | |
| Record name | 6-Isoquinolinol, decahydro- (5CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725228-44-4 | |
| Record name | 6-Isoquinolinol, decahydro- (5CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | decahydroisoquinolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


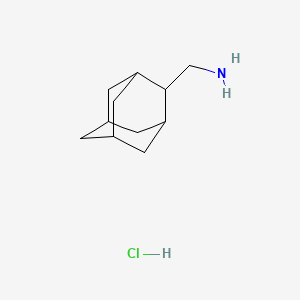
![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)
